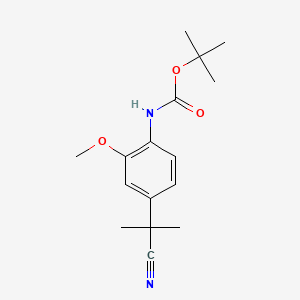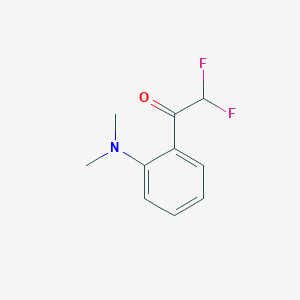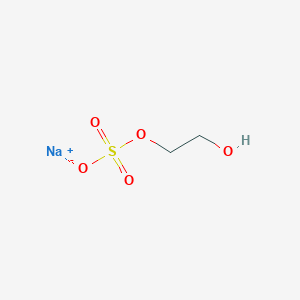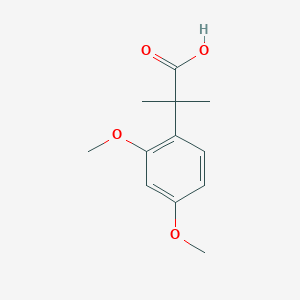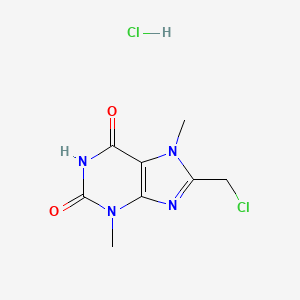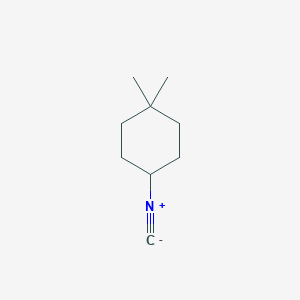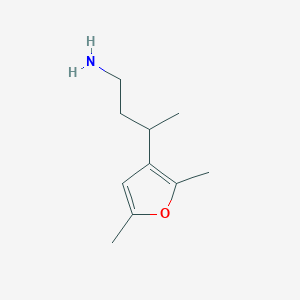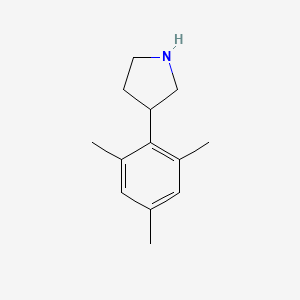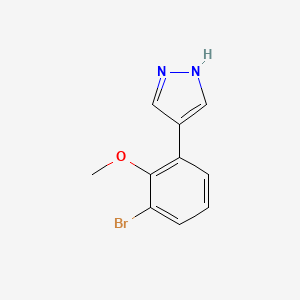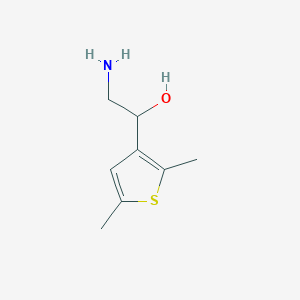![molecular formula C8H15NO2 B13600875 1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
1,5-Dioxa-8-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties . The presence of heteroatoms like oxygen and nitrogen in the ring system imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-8-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic structure .
Another method involves the use of olefin metathesis reactions with a Grubbs catalyst. This method, although complex and expensive, allows for the formation of the spirocyclic structure with high precision . The reaction conditions for this method typically involve the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the optimization of the Prins cyclization reaction due to its simplicity and efficiency . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. This method is preferred in industrial settings due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dioxa-8-azaspiro[5.5]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring system, which can act as reactive sites for various reagents .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used to reduce the compound.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions yield reduced derivatives . Substitution reactions result in the formation of substituted spirocyclic compounds with various functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,5-Dioxa-8-azaspiro[5.5]undecane is primarily related to its ability to interact with specific molecular targets and pathways . For example, as an inhibitor of the MmpL3 protein, it binds to the protein and inhibits its function, thereby preventing the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1,5-Dioxa-8-azaspiro[5.5]undecane can be compared with other similar spirocyclic compounds, such as 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes . These compounds share similar structural features but differ in the types and positions of the heteroatoms in the ring system .
1,3-Dioxane-1,3-dithiane Spiranes: These compounds contain both oxygen and sulfur atoms in the ring system, which imparts different chemical and physical properties compared to this compound.
Bis(1,3-oxathiane) Spiranes: These compounds contain two oxathiane rings, which also result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms in the ring system, which provides a distinct set of chemical and physical properties .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1,5-dioxa-8-azaspiro[5.5]undecane |
InChI |
InChI=1S/C8H15NO2/c1-3-8(7-9-4-1)10-5-2-6-11-8/h9H,1-7H2 |
Clé InChI |
JOVBKDXXCUZXDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


